1-Amino-3-nitro-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-nitro-1H-pyrazole-4-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound’s structure features a five-membered ring with two adjacent nitrogen atoms, providing it with unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-nitro-1H-pyrazole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of 3-nitro-1H-pyrazole-4-carboxylic acid with ammonia or an amine under suitable conditions . Another method includes the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-nitro-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s nitro and amino groups play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-methyl-1H-pyrazole: Similar in structure but with different substituents, leading to varied biological activities.
5-Amino-3-nitro-1H-1,2,4-triazole: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness: 1-Amino-3-nitro-1H-pyrazole-4-carboxamide stands out due to its unique combination of nitro and amino groups, which confer specific reactivity and biological activity . This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C4H5N5O3 |
---|---|
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
1-amino-3-nitropyrazole-4-carboxamide |
InChI |
InChI=1S/C4H5N5O3/c5-3(10)2-1-8(6)7-4(2)9(11)12/h1H,6H2,(H2,5,10) |
InChI-Schlüssel |
HRAQDMHGTLVVPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1N)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.